N1-(2,4-difluorophenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-phenethyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a difluorophenyl group and a phenethyl group attached to the oxalamide core
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
The aforementioned targets are involved in various biochemical pathways, including cell growth, proliferation, and inflammation .
Pharmacokinetics
The n1 position is involved in pharmacokinetic properties and overall potency in similar compounds .
Result of Action
Inhibition of the aforementioned targets can lead to a variety of cellular effects, including reduced cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with phenethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron or aluminum chloride) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the amide structure.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
N1-(2,4-difluorophenyl)-N2-phenethyloxalamide is unique due to its specific combination of the difluorophenyl and phenethyl groups attached to the oxalamide core
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-12-6-7-14(13(18)10-12)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFXKYHTWMGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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